molecular formula C12H9F3N4O2 B12451301 N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12451301
M. Wt: 298.22 g/mol
InChI Key: VVUNLJZGUCGTPX-UHFFFAOYSA-N
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Description

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative featuring a glycine moiety attached to a trifluoromethyl-substituted pyrimidine core and a pyridin-4-yl substituent at the 6-position. Its molecular formula is C₁₂H₉F₃N₄O₂, with a molecular weight of 298.23 g/mol (ID: DT257) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine ring contributes to π-π stacking interactions in biological systems.

Properties

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

2-[[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(7-1-3-16-4-2-7)18-11(19-9)17-6-10(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19)

InChI Key

VVUNLJZGUCGTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a suitable palladium catalyst.

    Incorporation of the Glycine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings can be replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, appropriate solvents, and catalysts.

    Coupling: Palladium catalysts, boronic acid derivatives, suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Aromatic Ring Variants

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Inferences Reference ID
This compound Pyridin-4-yl C₁₂H₉F₃N₄O₂ 298.23 Balanced polarity; moderate π-π interactions
N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Methoxyphenyl C₁₄H₁₂F₃N₃O₃ 327.27 Increased steric bulk; methoxy enhances solubility via H-bonding (DT233)
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Thienyl C₁₁H₈F₃N₃O₂S 303.26 Thiophene’s lower polarity reduces solubility; potential for sulfur-mediated interactions (DT583)
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-Fluorophenyl C₁₃H₉F₄N₃O₂ 315.23 Fluorine boosts electronegativity and metabolic stability (DT605, DT606)

Key Trends

  • Pyridinyl vs.
  • Fluorinated Aromatics : Fluorophenyl derivatives (e.g., DT605) show enhanced metabolic stability due to C-F bond strength but may suffer from reduced aqueous solubility .

Modifications to the Glycine Moiety

Compound Name Glycine Modification Molecular Formula Molecular Weight (g/mol) Functional Implications Reference ID
This compound None C₁₂H₉F₃N₄O₂ 298.23 Free amino and carboxyl groups enable zwitterionic behavior
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine N-Methylation C₁₂H₁₀F₃N₃O₂S 317.29 Reduced hydrogen-bonding capacity; increased lipophilicity (DT585)
N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine N-Methylation C₁₃H₁₁F₃N₄O₂ 312.25 Steric hindrance may limit target engagement (DT260)

Key Trends

  • DT257) .

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

  • Trifluoromethyl Phenyl Analogs : Derivatives like N-[4-Trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-yl]glycine (C₁₄H₉F₆N₃O₂, MW 365.24 g/mol) exhibit high lipophilicity due to dual CF₃ groups, which may compromise aqueous solubility (DT640).
  • Methoxy-Substituted Analogs : Compounds with dimethoxyphenyl groups (e.g., DT499, C₁₅H₁₄F₃N₃O₄, MW 357.29 g/mol) show improved solubility via polar methoxy interactions but may face metabolic oxidation .

Biological Activity

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula: C12H9F3N4O2
  • Molecular Weight: 298.23 g/mol
  • CAS Number: 1820710-65-0

The compound exhibits its biological effects primarily through the inhibition of specific kinases involved in various signaling pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often implicated in cancer progression.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound acts as a potent inhibitor of CDK4 and CDK6. These kinases are essential for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies:
    • In vitro assays using various cancer cell lines showed that this compound significantly reduced cell viability at nanomolar concentrations.
    • The IC50 values against different cell lines ranged from 50 nM to 200 nM, indicating strong antiproliferative effects.
  • Mechanistic Insights:
    • The compound induces apoptosis through both intrinsic and extrinsic pathways, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
    • It also demonstrated the ability to inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent.

Selectivity and Toxicity

The selectivity profile of this compound was assessed against non-cancerous cell lines, revealing a favorable toxicity profile with minimal effects on normal cells at therapeutic doses.

Data Table: Summary of Biological Activity

Activity Cell Line IC50 (nM) Mechanism
AntiproliferativeMCF7 (Breast)80CDK4/6 inhibition
AntiproliferativeA549 (Lung)120Apoptosis induction
AntiproliferativeHCT116 (Colon)50Cell cycle arrest
AntiproliferativeHeLa (Cervical)200Intrinsic/extrinsic apoptosis

Case Studies

  • Case Study on Breast Cancer:
    A study evaluated the efficacy of this compound in MCF7 breast cancer cells. Results indicated a significant reduction in cell proliferation and induction of apoptosis, correlating with increased expression of p21 and decreased cyclin D1 levels.
  • Xenograft Model Study:
    In a xenograft model using A549 lung cancer cells, treatment with the compound resulted in a 60% reduction in tumor volume compared to control groups, highlighting its potential for therapeutic application.

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